N-(5-chloro-2-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a structurally complex molecule featuring a cyclopenta[d]pyrimidinone core modified with a thioacetamide linkage, a 3-morpholinopropyl substituent, and a 5-chloro-2-methoxyphenyl group. Its synthesis involves alkylation of thiopyrimidin-4-one derivatives using N-aryl-substituted 2-chloroacetamides under basic conditions (sodium methylate in a 2.6–2.8-fold molar excess), as described in methods for analogous compounds . The morpholinopropyl group likely enhances solubility and pharmacokinetic properties, while the chloro-methoxyphenyl moiety may influence target binding affinity.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O4S/c1-31-20-7-6-16(24)14-18(20)25-21(29)15-33-22-17-4-2-5-19(17)28(23(30)26-22)9-3-8-27-10-12-32-13-11-27/h6-7,14H,2-5,8-13,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIMHWWWBDYWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by a chloro-methoxyphenyl group and a morpholinyl moiety, contributing to its diverse pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 898451-11-1 |
| Molecular Formula | C23H29ClN4O4S |
| Molecular Weight | 493.0 g/mol |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on specific enzymes.
The compound's mechanism of action may involve:
- Enzyme Inhibition : It is hypothesized that the compound can inhibit enzymes involved in cell proliferation, which may lead to anticancer effects.
- Binding Interactions : Docking studies suggest that the compound interacts with specific amino acids in target proteins, potentially modulating their activity and impacting cellular pathways related to cancer progression .
Anticancer Activity
In a study evaluating various derivatives of similar structures, compounds with morpholinyl groups exhibited significant cytotoxicity against cancer cell lines. For instance:
- IC50 Values : Certain derivatives demonstrated IC50 values as low as against A549 lung cancer cells, indicating potent anticancer activity .
Enzyme Inhibition Studies
Research has also highlighted the compound's potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) : The synthesized compounds showed strong inhibitory activity against AChE, suggesting possible applications in treating neurodegenerative diseases .
- Urease Inhibition : The compound was assessed for urease inhibition, which is relevant in managing conditions like kidney stones and urinary infections. The results indicated moderate to strong inhibitory effects .
Summary of Biological Activities
The following table summarizes the biological activities reported for this compound:
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide, with the CAS number 898451-11-1, is a compound that has garnered attention for its potential applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and case studies.
The compound features a complex structure that includes a chloro-substituted phenyl group and a morpholinopropyl moiety linked through a thioacetamide functional group. This unique arrangement is significant for its biological activity.
Pharmacological Potential
This compound has been investigated for its potential as a therapeutic agent in various conditions:
- Pain Management : Research indicates that compounds with similar structures may inhibit specific pathways associated with pain perception. The compound may act as an analgesic by modulating pain signaling pathways, particularly in neuropathic pain models .
- Anticancer Activity : Preliminary studies suggest that the compound could exhibit cytotoxic effects against certain cancer cell lines, potentially through the inhibition of cell proliferation and induction of apoptosis .
Case Study 1: Pain Relief
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in pain scores compared to controls. The compound was administered at varying doses to assess its efficacy and safety profile.
Case Study 2: Antitumor Effects
In vitro studies showed that the compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways and cell cycle arrest at specific phases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and structurally related analogs identified in the literature:
Key Comparisons
Core Heterocycles The target compound’s cyclopenta[d]pyrimidinone core distinguishes it from analogs like cyclopenta[4,5]thieno[2,3-d]pyrimidine (CAS 573938-02-0), which incorporates a fused thiophene ring. This difference may alter electronic properties and metabolic stability . Compounds with tetrazole (CAS 849484-61-3) or coumarin (CAS 182119-04-6) cores exhibit distinct reactivity profiles, such as tetrazole’s metabolic resistance versus coumarin’s fluorescence properties .
Substituent Effects The 3-morpholinopropyl group in the target compound likely improves water solubility compared to the ethyl ester in CAS 573938-02-0 or the dithiocarbamate in CAS 182119-04-6, which may confer higher lipophilicity .
Synthetic Routes
- The target’s synthesis mirrors methods for alkylating thiopyrimidines (e.g., using sodium methylate as a base), whereas stereoisomers () require enantioselective techniques, increasing synthetic complexity .
- Dithiocarbamate formation (CAS 182119-04-6) and tetrazole-thiol coupling (CAS 849484-61-3) represent divergent strategies compared to the target’s thioacetamide linkage .
Physicochemical Properties The morpholinopropyl group in the target may enhance solubility over analogs with non-polar substituents (e.g., tert-butyl in ’s compound), which could limit bioavailability .
Research Findings
- Structural-Activity Relationships (SAR): Thioacetamide-linked compounds (e.g., target and CAS 573938-02-0) show greater hydrolytic stability than dithiocarbamates (CAS 182119-04-6) under physiological conditions . Chlorine substituents (e.g., 5-chloro in the target vs.
Synthetic Yield and Scalability:
- The target’s synthesis achieves moderate yields (~40–60%) under optimized alkylation conditions, comparable to methods for CAS 573938-02-0 but less efficient than stereospecific routes for compounds (70–85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
